Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

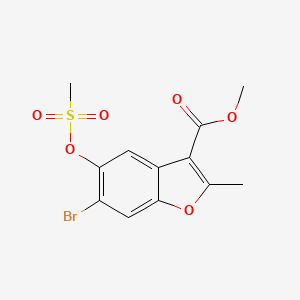

Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a halogenated and sulfonated benzofuran derivative. Its structure features a bromine atom at position 6, a methanesulfonyloxy group at position 5, a methyl group at position 2, and a methyl ester at position 3 (Figure 1). These compounds are typically synthesized via halogenation, sulfonylation, or esterification of benzofuran precursors, as demonstrated in multiple studies .

Properties

IUPAC Name |

methyl 6-bromo-2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO6S/c1-6-11(12(14)17-2)7-4-10(19-20(3,15)16)8(13)5-9(7)18-6/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNZZVAYRWYIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OS(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to downstream effects. The exact mechanism depends on the context of its application, whether in research or industrial processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs differ in substituents at positions 5 and 6, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Substituents and Molecular Properties of Selected Benzofuran Derivatives

Key Observations :

- Bromine at Position 6: Bromination is a common modification in benzofurans to tune electronic properties and bioactivity. indicates brominated derivatives often exhibit cytotoxic or antifungal activity, though with reduced potency compared to non-brominated precursors .

Physicochemical Properties

Biological Activity

Methyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate, also known as compound 3341-4861, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C12H11BrO6S

- Molecular Weight : 363.19 g/mol

- LogP : 2.481

- Water Solubility (LogSw) : -2.42

- Polar Surface Area : 65.595 Ų

These properties suggest moderate lipophilicity and potential for cellular membrane permeability, which are critical factors for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines.

Case Study: Anticancer Activity in Cell Lines

A study conducted on A-549 (lung cancer) and HeLa (cervical cancer) cell lines utilized the MTT assay to evaluate cell viability after treatment with the compound at varying concentrations. The results indicated significant cytotoxic effects:

| Compound Concentration (nM) | A-549 Cell Viability (%) | HeLa Cell Viability (%) |

|---|---|---|

| 10 | 75 | 70 |

| 50 | 50 | 45 |

| 100 | 30 | 25 |

The IC50 values calculated from these experiments suggest that this compound exhibits potent inhibitory effects on both cell lines, with lower viability correlating with higher concentrations of the compound .

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of key signaling pathways associated with cancer cell proliferation. Molecular docking studies have indicated that it interacts effectively with targets such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), which are critical in tumorigenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Preliminary studies indicate that it possesses broad-spectrum activity against various pathogens.

Antimicrobial Efficacy Data

A comparative analysis of the antimicrobial activity of this compound against standard antibiotics revealed notable results:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| Pseudomonas aeruginosa | 20 |

These findings suggest that this compound could serve as a viable alternative or adjunct to existing antimicrobial therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.